molecular formula C5H12BNO2 B3220919 piperidin-3-ylboronic acid CAS No. 120347-74-2

piperidin-3-ylboronic acid

Cat. No.: B3220919
CAS No.: 120347-74-2
M. Wt: 128.97 g/mol
InChI Key: KOVMPQUWDMHCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Fundamental Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis and Pharmaceutical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of a vast array of organic molecules, most notably pharmaceuticals. nih.gov Its prevalence is underscored by the fact that it is the most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). arizona.edu This widespread use is attributable to several key factors:

Structural Versatility: The piperidine skeleton offers a flexible yet stable framework that can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's three-dimensional structure. researchgate.net This adaptability is crucial for optimizing interactions with biological targets.

Improved Physicochemical Properties: Incorporation of a piperidine moiety can significantly enhance a molecule's pharmacokinetic profile. researchgate.net It often improves membrane permeability and metabolic stability, crucial attributes for drug efficacy. researchgate.net

Biological Activity: Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, central nervous system modulation, anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net

The synthesis of piperidine-containing compounds is a well-established area of organic chemistry, with numerous methods available for their construction, including the hydrogenation of pyridines. nih.gov This accessibility further solidifies the piperidine scaffold as a privileged structure in drug discovery and development. researchgate.net

The Versatile Role of Boronic Acids in Modern Organic Chemistry and Molecular Design

Boronic acids, organic compounds characterized by a C-B(OH)₂ functional group, have become indispensable tools in modern organic synthesis. pharmiweb.com Their utility stems from a unique combination of stability, reactivity, and functional group tolerance. mdpi.com Some of the most significant applications of boronic acids include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction, which couples a boronic acid with an organohalide, is one of the most powerful methods for forming carbon-carbon bonds. pharmiweb.com It is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Chan-Lam Coupling: Boronic acids can also participate in the formation of carbon-heteroatom bonds, reacting with nitrogen- or oxygen-containing compounds to form C-N or C-O bonds, respectively. pharmiweb.com

Molecular Recognition and Sensing: The Lewis acidic nature of the boron atom allows boronic acids to form reversible covalent bonds with diols, such as those found in saccharides. pharmiweb.comacs.org This property is being exploited in the development of sensors, particularly for glucose monitoring. pharmiweb.com

Drug Delivery and Theranostics: The ability of boronic acids to respond to specific biological stimuli, such as changes in pH or the presence of reactive oxygen species (ROS), makes them attractive for the design of targeted drug delivery systems and diagnostic agents. acs.orgrsc.org

The relative ease of synthesis and generally low toxicity of many boronic acids have further contributed to their widespread adoption in both academic and industrial research. mdpi.com

Positioning of Piperidin-3-ylboronic Acid at the Interface of Organoboron Chemistry and Heterocyclic Chemistry

This compound, with its integrated piperidine ring and boronic acid functionality, represents a unique building block that leverages the advantageous properties of both chemical classes. This strategic combination opens up new avenues for the design and synthesis of novel molecules with potentially enhanced biological activity and tailored physicochemical properties.

The presence of the boronic acid group on the piperidine ring allows for its participation in a wide range of synthetic transformations, including the aforementioned Suzuki-Miyaura and Chan-Lam couplings. This enables the facile introduction of diverse substituents onto the piperidine scaffold, creating libraries of compounds for biological screening. For instance, derivatives such as (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid serve as crucial intermediates in the synthesis of more complex, biologically active molecules. smolecule.com

Historical Development and Evolution of Research on Boron-Substituted Saturated Heterocycles

The exploration of boron-containing heterocycles dates back several decades, with early work focusing on the synthesis of aromatic systems like borabenzene (B14677093) derivatives in the 1970s. umich.edu Research in this area has since expanded significantly, driven by the unique electronic properties and potential applications of these compounds. thieme-connect.de

The synthesis of saturated and partially saturated heterocyclic boronic acid derivatives has gained considerable momentum in more recent years. researchgate.net This increased interest is a direct response to the growing demand for three-dimensional molecular scaffolds in drug discovery, moving away from flat, aromatic structures. whiterose.ac.uk

Several synthetic strategies have been developed to access these valuable building blocks, broadly categorized into two main approaches: the introduction of a boronate moiety onto a pre-existing heterocycle, and the construction of the heterocyclic ring from a boron-containing precursor. researchgate.net Methods such as borylation of C-H bonds, hydroboration, cycloadditions, and ring-closing metathesis have all been successfully employed. researchgate.net The development of borylative heterocyclization reactions, which form the heterocyclic core and install the boron atom in a single step, represents a particularly efficient and complementary strategy. acs.org

The growing body of research on boron-substituted saturated heterocycles, including this compound and its derivatives, highlights their importance as versatile synthetic intermediates with significant potential in medicinal chemistry and beyond. researchgate.netwhiterose.ac.uk

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound120347-74-2C₅H₁₂BNO₂128.97
6-(Piperidin-1-yl)pyridin-3-ylboronic acid872456-11-2C₁₀H₁₅BN₂O₂206.05
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid1218790-71-0C₁₀H₁₄BBrN₂O₂284.95
(6-(Piperidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid1610733-89-5C₁₁H₁₄BF₃N₂O₂274.05
(2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acidNot AvailableC₁₃H₁₉BN₂O₂246.12
Pyridin-3-ylboronic acid1692-25-7C₅H₆BNO₂122.92

Properties

IUPAC Name

piperidin-3-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BNO2/c8-6(9)5-2-1-3-7-4-5/h5,7-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVMPQUWDMHCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCNC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Piperidin 3 Ylboronic Acid and Its Chemical Derivatives

Established General Synthetic Routes to Organoboronic Acids

Several general methodologies have been developed for the synthesis of organoboronic acids, which can be broadly categorized into three main approaches: electrophilic trapping of organometallic reagents, transition metal-catalyzed borylation reactions, and hydroboration.

Electrophilic Trapping of Organometallic Reagents (e.g., Lithiation or Grignard Reagents followed by Borate (B1201080) Quench)

A traditional and widely used method for the formation of a carbon-boron bond is the reaction of an organometallic reagent with a trialkyl borate. This approach typically involves the generation of a nucleophilic carbon species, such as an organolithium or a Grignard reagent, which then attacks the electrophilic boron atom of a borate ester, most commonly trimethyl borate or triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester furnishes the desired boronic acid.

The general mechanism involves the formation of a tetracoordinate boron intermediate, which upon acidic or aqueous workup, yields the boronic acid. The reaction is typically performed at low temperatures to avoid side reactions, such as the formation of borinic acids and triorganoboranes resulting from multiple additions of the organometallic reagent to the boron center. rsc.orgwhiterose.ac.uk

Table 1: Examples of Organoboronic Acid Synthesis via Electrophilic Trapping

Organometallic ReagentBorate EsterProductReference
Phenylmagnesium bromideTrimethyl boratePhenylboronic acid rsc.org
n-ButyllithiumTriisopropyl boraten-Butylboronic acid rsc.org
Aryl Grignard reagentsTrialkyl boratesVarious arylboronic acids nih.gov

This method's success is contingent on the ability to form the organometallic reagent, which can be challenging for substrates with functional groups that are incompatible with highly reactive organolithium or Grignard reagents.

Transition Metal-Catalyzed Borylation Reactions (e.g., Ir-catalyzed, Rh-catalyzed)

In recent years, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboronic acids. researchgate.net This approach allows for the direct conversion of a C-H bond into a C-B bond, often with high regioselectivity and functional group tolerance. Iridium and rhodium complexes are among the most effective catalysts for these transformations.

Iridium-Catalyzed Borylation: Iridium-catalyzed C-H borylation, pioneered by Hartwig and Smith, typically employs an iridium(I) precursor, a bipyridine ligand, and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netacs.orgkyoto-u.ac.jp The reaction proceeds via a catalytic cycle that is believed to involve oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the active catalyst. researchgate.net The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered C-H bond. acs.orgkyoto-u.ac.jp This methodology has been successfully applied to a wide range of substrates, including heteroarenes. acs.orgnih.gov However, the borylation of electron-deficient heterocycles like pyridine (B92270) can be challenging due to catalyst inhibition by the nitrogen lone pair. rsc.orgnih.gov

Rhodium-Catalyzed Borylation: Rhodium catalysts are also highly effective for C-H borylation reactions. nih.govsnnu.edu.cn Rhodium-catalyzed borylations can exhibit different selectivities compared to their iridium counterparts and have been employed in the synthesis of various organoboron compounds. For instance, rhodium-catalyzed asymmetric C(sp³)–H borylation has been developed for the synthesis of chiral α-aminoboronates. snnu.edu.cn Furthermore, rhodium-catalyzed reactions have been utilized in the synthesis of substituted piperidines from dihydropyridine (B1217469) precursors and boronic acids, showcasing the utility of this metal in constructing complex heterocyclic systems. niscpr.res.inresearchgate.net

Hydroboration Approaches

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a fundamental reaction in organic synthesis for the preparation of organoboranes. nih.govwhiterose.ac.ukresearchgate.netjgtps.com The resulting alkyl- or alkenylboranes can then be oxidized to alcohols or further transformed into other functional groups, including boronic acids.

The reaction typically proceeds in an anti-Markovnikov fashion, with the boron atom adding to the less substituted carbon of the alkene. whiterose.ac.ukresearchgate.netjgtps.com A variety of borane (B79455) reagents can be used, from borane itself (BH₃), often in the form of a complex with THF or dimethyl sulfide, to more sterically hindered boranes that can offer enhanced regioselectivity. researchgate.net The initial trialkylborane products can be converted to the corresponding boronic esters and subsequently hydrolyzed to boronic acids. While highly effective for alkylboronic acids, this method is not directly applicable to the synthesis of aryl or heteroaryl boronic acids.

Specific Strategies for the Synthesis of Piperidine-Substituted Boronic Acids

The synthesis of piperidin-3-ylboronic acid and its derivatives can be approached in two primary ways: by introducing the boronic acid moiety onto a pre-formed piperidine (B6355638) skeleton or by constructing the piperidine ring using a building block that already contains the boronic acid functionality.

Methods for Direct Introduction of Boronic Acid Moiety onto Pre-formed Piperidine Skeletons

The direct functionalization of a pre-existing piperidine ring at the C-3 position to introduce a boronic acid group is a desirable strategy. This can be achieved through the borylation of suitable piperidine precursors, such as dihydropyridines.

A notable example is the nickel-catalyzed enantioselective 1,4-diboration of 1,2-dihydropyridines. This reaction, employing a chiral phosphine (B1218219) ligand, provides access to 1,4-diborylpiperidine derivatives with high regio- and diastereoselectivity. acs.org The resulting diborated products can then be selectively functionalized, for instance, through Suzuki-Miyaura cross-coupling, to yield cis-disubstituted piperidines. acs.org This approach allows for the creation of diversifiable boron-containing piperidines that can be further elaborated. acs.org

Another strategy involves the catalytic borylation of cyclic enol triflates derived from piperidones, which can lead to the formation of piperidinylboronic esters. acs.org Furthermore, iridium-catalyzed C-H borylation of N-protected piperidines, while challenging, represents a potential direct route. The use of a directing group on the nitrogen atom can influence the regioselectivity of the borylation. organic-chemistry.org For example, N-Boc-piperidine-3-boronic acid has been synthesized via palladium-catalyzed borylation.

Approaches for Constructing the Piperidine Ring with Pre-existing Boronic Acid Functionality

An alternative to the direct borylation of a piperidine ring is to construct the heterocycle from precursors that already contain a boronic acid or a masked boronic acid group. This approach allows for greater control over the final structure and stereochemistry.

One such strategy involves the intramolecular amination of methoxyamine-containing boronic esters. nih.gov This iron-catalyzed reaction proceeds through the formation of an N-B bond followed by a 1,2-metalate shift within the boron-intermediate to construct the piperidine ring. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridine derivatives have also been employed to synthesize enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn This method allows for the construction of the piperidine ring while simultaneously introducing a substituent from the boronic acid coupling partner at the 3-position.

Table 2: Summary of Specific Strategies for Piperidine-Substituted Boronic Acids

StrategyDescriptionKey FeaturesReference(s)
Direct Borylation Nickel-catalyzed enantioselective 1,4-diboration of 1,2-dihydropyridines.High regio- and diastereoselectivity; provides access to diversifiable diborylated piperidines. acs.org
Palladium-catalyzed borylation of N-Boc-piperidine precursors.Direct introduction of the boronic acid moiety onto a protected piperidine.
Ring Construction Iron-catalyzed intramolecular amination of methoxyamine-containing boronic esters.Forms the piperidine ring from a boron-containing linear precursor. nih.gov
Rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridines.Constructs the piperidine precursor with concomitant C-3 substitution. snnu.edu.cn

These ring-construction methodologies offer a powerful means to access complex and stereochemically defined this compound derivatives by incorporating the boron functionality at an early stage of the synthesis.

Rhodium-Catalyzed Asymmetric Reductive Heck Reactions for 3-Substituted Piperidines

A significant advancement in the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnorganic-chemistry.orgtmc.edu This cross-coupling approach utilizes pyridine and sp2-hybridized boronic acids to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnorganic-chemistry.orgacs.org The process demonstrates a broad tolerance for various functional groups. snnu.edu.cnorganic-chemistry.org

The key step in this methodology is the Rh-catalyzed asymmetric carbometalation of a dihydropyridine intermediate. snnu.edu.cnacs.org This is part of a three-step sequence that includes:

Partial reduction of pyridine. snnu.edu.cnacs.org

Rhodium-catalyzed asymmetric carbometalation. snnu.edu.cnacs.org

A subsequent reduction to yield the final 3-substituted piperidine. snnu.edu.cnacs.org

This strategy has been successfully applied to the formal syntheses of clinically relevant molecules such as Preclamol and Niraparib. snnu.edu.cnacs.org The reaction can be scaled up to produce gram quantities of the desired product. acs.org For instance, a 5 mmol scale reaction yielded 1.10 g of the 3-substituted tetrahydropyridine (B1245486) intermediate with 81% yield and 96% enantiomeric excess. acs.org

Biocatalytic Carbon-Hydrogen Oxidation and Radical Cross-Coupling Strategies

A novel and efficient approach to complex piperidine synthesis combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. researchgate.netchemistryviews.orgbohrium.comnih.govnews-medical.net This method offers a rapid, modular, and enantiospecific route to functionalized piperidines. researchgate.netbohrium.comnih.gov The strategy is analogous to the well-established electrophilic aromatic substitution followed by palladium-based cross-couplings used for planar aromatic molecules, but is adapted for three-dimensional saturated systems. bohrium.comnih.gov

The first step involves the use of enzymes for the selective hydroxylation of the piperidine ring. chemistryviews.orgnews-medical.net For example, the enzyme ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) can introduce hydroxyl groups into inexpensive carboxylated piperidines. chemistryviews.org

These hydroxylated intermediates then undergo radical cross-coupling reactions, such as Ni-electrocatalytic decarboxylative cross-coupling, to form new carbon-carbon bonds with aryl iodides. chemistryviews.orgnews-medical.net This two-step process simplifies the synthesis of complex piperidines by avoiding the need for protective groups and expensive precious metal catalysts like palladium. news-medical.net The judicious selection of reaction conditions and ligands allows for high diastereoselectivity in the cross-coupling step. researchgate.net This methodology has been used to streamline the syntheses of 14 natural products and two medicinally relevant molecules. researchgate.net

Radical-Mediated Amine Cyclization Pathways

Radical-mediated amine cyclization presents another effective strategy for the synthesis of piperidine rings. One such method involves the intramolecular cyclization of linear amino-aldehydes catalyzed by a cobalt(II) complex. nih.gov This reaction proceeds in good yields for the formation of various piperidines and pyrrolidones. nih.gov However, a competing 1,5-hydrogen transfer can lead to the formation of a linear alkene byproduct. nih.gov

Another approach utilizes the intramolecular radical C-H amination/cyclization through electrolysis or catalysis with copper(I) or copper(II). nih.gov Additionally, a method developed by Nagib et al. involves the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst, followed by cyclization of the resulting aminonitriles with DIBAL-H to yield chiral piperidines. nih.gov

Oxidative Amination Reactions

Oxidative amination of non-activated alkenes provides a direct route to substituted piperidines. A synthetic route catalyzed by a gold(I) complex, using an iodine(III) oxidizing agent, facilitates the difunctionalization of a double bond with simultaneous formation of the N-heterocycle and the introduction of an oxygen substituent. nih.gov

An enantioselective variation of this reaction has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov This represents a previously unknown application of palladium catalysis for this type of amination. nih.gov

Catalytic Hydrogenation of Pyridine Ring Systems

Catalytic hydrogenation of the pyridine ring is a fundamental and widely used method for the synthesis of piperidines. rsc.org This atom-economical method requires only a pyridine substrate, a catalyst, and a hydrogen source. rsc.org

Various catalysts have been employed for this transformation, including platinum, palladium, rhodium, and ruthenium. asianpubs.org The use of platinum(IV) oxide (PtO2), also known as Adams' catalyst, in glacial acetic acid allows for the hydrogenation of substituted pyridines at room temperature under 50 to 70 bar of hydrogen pressure. asianpubs.org This method has been used to synthesize 3-phenylpiperidine (B1330008) from 3-phenylpyridine. asianpubs.org

Rhodium catalysts, such as rhodium on carbon and rhodium(III) oxide (Rh2O3), are also effective. rsc.orgasianpubs.org Rh2O3, a stable and commercially available compound, can reduce a broad range of unprotected pyridines under mild conditions (5 bar H2, 40 °C). rsc.org

Electrocatalytic hydrogenation offers an alternative to using high-pressure hydrogen gas. nih.govacs.org Using a membrane electrode assembly with a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with high current efficiency and yield at ambient temperature and pressure. nih.govacs.org

CatalystConditionsSubstrate ScopeReference
PtO250-70 bar H2, glacial acetic acid, room temp.Substituted pyridines asianpubs.org
Rh2O35 bar H2, TFE, 40 °CBroad range of unprotected pyridines rsc.org
Rh/CAmbient temp. and pressure (electrocatalytic)Pyridine, quinoline, pyrazine, pyrrole nih.govacs.org
Ir/SegPhos50 bar H2, trifluoroacetic acid, methanol, room temp.Mono- and multi-substituted pyridines chemrxiv.org

Advanced Purification and Isolation Techniques for this compound

While specific advanced purification and isolation techniques for this compound are not extensively detailed in the provided search results, general principles of purification for boronic acids and piperidine derivatives can be applied. The synthesis of phenyl pyridine-1(2H)-carboxylate, a precursor in some synthetic routes, involves purification by a short pad of silica (B1680970) gel chromatography with an acetone/hexane gradient. organic-chemistry.org The final piperidinium (B107235) salts from iridium-catalyzed hydrogenation are described as easily isolable. chemrxiv.org

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues

The development of stereoselective and enantioselective methods for the synthesis of chiral piperidine analogues is a significant area of research. The rhodium-catalyzed asymmetric reductive Heck reaction is a prime example of a highly enantioselective method to access enantioenriched 3-substituted piperidines from arylboronic acids. snnu.edu.cnorganic-chemistry.orgtmc.edu This method provides 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. snnu.edu.cnorganic-chemistry.org

Another approach involves the rhodium/phosphoramidite-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones, which yields 2-aryl-4-piperidones with up to 99% enantiomeric excess. researchgate.net While not directly producing this compound, these methods highlight the potential for creating chiral piperidine scaffolds that could be further functionalized.

An iridium-catalyzed diastereo- and enantioselective hydrogenation of 1,2-azaborines has been developed to produce δ-aminoboronic esters. chemrxiv.org This represents the first enantioselective hydrogenation of a boron-containing heteroarene and offers a route to chiral aminoboronic acid derivatives. chemrxiv.org

MethodCatalyst SystemKey FeaturesReference
Asymmetric Reductive Heck ReactionRhodium/[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl] (BINAP) or other chiral ligandsHigh enantioselectivity, broad functional group tolerance snnu.edu.cnorganic-chemistry.org
Conjugate AdditionRhodium/phosphoramiditeHigh enantiomeric excess (up to 99%) researchgate.net
Hydrogenation of 1,2-azaborinesIridium/chiral ligandFirst enantioselective hydrogenation of a boron-containing heteroarene chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of Piperidin 3 Ylboronic Acid

Lewis Acidity and Associated Coordination Chemistry of the Boron Center

The boron atom in piperidin-3-ylboronic acid is sp² hybridized with a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons. nih.gov This Lewis acidity is a cornerstone of its chemical behavior, influencing its interaction with Lewis bases and its catalytic activity. The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate form is highly dependent on the pH of the solution. nih.gov

The pKa of a boronic acid is a measure of its Lewis acidity, with lower pKa values indicating stronger acidity. While the specific pKa of this compound is not extensively documented in publicly available literature, the acidity is influenced by the electron-withdrawing or -donating nature of its substituents. The piperidine (B6355638) ring, being an alkyl substituent, is generally considered electron-donating, which would be expected to slightly decrease the Lewis acidity of the boronic acid compared to phenylboronic acid.

The boron center readily coordinates with Lewis bases, such as hydroxide (B78521) ions, to form a tetrahedral boronate species. This coordination changes the geometry and reactivity of the boron center. The coordination chemistry of boronic acids extends to the formation of complexes with various heteroatoms, which is fundamental to their application in catalysis and sensing.

Table 1: General Coordination Behavior of Aryl- and Alkylboronic Acids

Coordinating SpeciesType of InteractionResulting ComplexSignificance
Hydroxide IonLewis acid-baseTetrahedral boronateModulates reactivity and solubility
DiolsReversible covalentCyclic boronate esterBasis for sensors and protecting groups
AminesLewis acid-baseAmine-borane adductCan influence catalytic activity

Formation of Reversible Covalent Bonds with Nucleophilic Species

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate cyclic boronate esters. researchgate.net This reaction is a dynamic equilibrium, and the formation of the boronate ester is typically favored in basic conditions where the more nucleophilic boronate form is present. The stability of the resulting cyclic ester is dependent on the structure of the diol, with five-membered rings (from 1,2-diols) generally being more stable than six-membered rings (from 1,3-diols).

This reversible covalent interaction is the foundation for the use of boronic acids in chemical sensors for saccharides and other diol-containing molecules. For this compound, this reactivity allows for its potential application in the development of sensors or as a protecting group strategy for the boronic acid moiety. The equilibrium of this reaction can be described by a formation constant (Keq), which quantifies the stability of the boronate ester.

Reactions Occurring at the Piperidine Nitrogen Atom (e.g., N-Alkylation, N-Acylation, N-Amidation)

The secondary amine of the piperidine ring is a nucleophilic and basic center, readily participating in a variety of common nitrogen-centered reactions. Protection of the piperidine nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a common strategy to modulate its reactivity and to prevent side reactions at the nitrogen during transformations involving the boronic acid or the piperidine ring.

N-Alkylation

The N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, the N-alkylation of the closely related 3-pyridineboronic acid has been accomplished using alkyl triflates under microwave irradiation, suggesting a potential route for the N-alkylation of this compound.

N-Acylation

N-acylation of the piperidine nitrogen can be accomplished using acylating agents like acid chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. libretexts.orgresearchgate.net This reaction leads to the formation of an amide bond. The conformational preferences of the piperidine ring can be significantly influenced by the introduction of an N-acyl group due to allylic strain, which can favor an axial orientation of a substituent at the 2-position. nih.govresearchgate.net This conformational change can, in turn, affect the reactivity of the molecule in subsequent transformations.

N-Amidation

The formation of a urea (B33335) linkage at the piperidine nitrogen can be achieved through reaction with isocyanates. cardiff.ac.ukresearchgate.net This reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the isocyanate. The reactivity of isocyanates makes this a facile method for the derivatization of the piperidine nitrogen.

Table 2: Representative Reactions at the Piperidine Nitrogen

Reaction TypeReagent ExampleProduct Functional GroupKey Considerations
N-AlkylationMethyl iodideTertiary amineChoice of alkylating agent and base
N-AcylationAcetyl chlorideAmidePresence of a base, potential conformational changes
N-AmidationPhenyl isocyanateUreaReactivity of the isocyanate

Reactivity Profiles of the Piperidine Ring System (e.g., Alpha-Functionalization, Ring-Opening Transformations)

The piperidine ring itself can undergo various transformations, although these often require prior activation or specific reaction conditions.

Alpha-Functionalization

The functionalization of the carbon atom alpha to the nitrogen (the C2 or C6 position) is a valuable transformation for the synthesis of substituted piperidines. nih.gov Direct deprotonation at the alpha-position is challenging due to the acidity of the N-H proton. Therefore, N-protection is typically required. The lithiation of N-Boc-piperidine, followed by trapping with an electrophile, is a common strategy for alpha-functionalization. cymitquimica.commdpi.com While not specifically detailed for this compound, this methodology could theoretically be applied to its N-protected derivatives.

Ring-Opening Transformations

Ring-opening of the piperidine ring is an uncommon reaction due to the stability of the six-membered ring. However, ring expansion of related five-membered ring systems (pyrrolidines) to form 3-substituted piperidines can occur via the formation of an intermediate bicyclic aziridinium (B1262131) ion. nih.govnih.gov This type of transformation highlights a potential, though not directly demonstrated, pathway for the synthesis of substituted piperidines that could be conceptually related to the reactivity of piperidine derivatives.

Elucidation of Reaction Mechanisms Involving this compound

The dual functionality of this compound can lead to complex reaction mechanisms where both the boronic acid and the piperidine moiety play crucial roles.

Role of the Boronic Acid Moiety in Transition State Stabilization and Stereocontrol

The boronic acid group can play a significant role in stabilizing transition states and influencing the stereochemical outcome of reactions. In reactions such as the Suzuki-Miyaura coupling, the boronic acid (or its boronate form) undergoes transmetalation with a palladium catalyst. nih.govmdpi.com The nature of the boronic acid substituent can influence the rate of this step.

In other reactions, the Lewis acidic boron center can act as a coordinating site for a reactant or catalyst, thereby organizing the transition state and directing the stereochemical course of the reaction. For example, in the addition of boronates to imines, the boronic acid can activate the imine towards nucleophilic attack. nih.govrsc.org

Influence of Piperidine Conformation on Substrate Reactivity and Selectivity

The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these conformers can significantly impact the molecule's reactivity. The position of the 3-boronic acid group will influence the conformational preference of the ring.

Furthermore, reactions at the piperidine nitrogen, such as N-acylation, can alter the conformational equilibrium of the ring. researchgate.netacs.org This change in conformation can expose or shield different faces of the molecule, thereby influencing the stereoselectivity of subsequent reactions. The interplay between the substituent at the 3-position and the N-substituent dictates the dominant conformation and, consequently, the reactivity and selectivity of the molecule. rsc.org

Applications in Organic Synthesis and Fine Chemical Production

Utility as a Core Building Block in the Construction of Complex Molecular Architectures

The piperidine (B6355638) moiety is a prevalent structural motif in numerous natural products and pharmaceutically active compounds. nih.gov Consequently, piperidin-3-ylboronic acid serves as a crucial building block for introducing this saturated heterocycle into larger, more complex molecular frameworks. researchgate.netrsc.org Its value lies in its ability to act as a versatile synthetic intermediate, enabling the construction of diverse molecular scaffolds. researchgate.net

The boronic acid group can be readily transformed through various cross-coupling reactions, while the piperidine nitrogen offers a handle for further functionalization or can act as a key element in the final molecule's biological activity. Often, the nitrogen atom is protected, for instance with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during synthesis, enhancing its utility as a reliable building block. This protection strategy allows for the selective reaction of the boronic acid moiety, with the subsequent deprotection and functionalization of the piperidine nitrogen at a later synthetic stage. The development of synthetic strategies using such building blocks is essential for creating libraries of diverse and complex small molecules for drug discovery and materials science. rsc.orgrug.nl

Participation in Carbon-Carbon Bond Forming Reactions

The boronic acid functional group is renowned for its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. researchgate.net this compound is no exception and is utilized in several powerful catalytic processes.

The Suzuki-Miyaura reaction is arguably the most significant application of organoboron compounds in organic synthesis, celebrated for its high tolerance of functional groups and generally mild reaction conditions. nih.govnih.govchemrxiv.org N-protected this compound derivatives are effective coupling partners in these palladium-catalyzed reactions, enabling the formation of a C(sp²)-C(sp³) bond between an aryl or vinyl halide/triflate and the piperidine ring.

This reaction is a cornerstone for synthesizing 3-arylpiperidines, a common core structure in medicinal chemistry. researchgate.net The use of N-Boc-piperidin-3-ylboronic acid, for example, allows for the efficient coupling with various (hetero)aryl halides. The reaction typically employs a palladium catalyst, a suitable ligand, and a base to facilitate the catalytic cycle. mdpi.com While boronic acids themselves are used, they can have stability issues; sometimes they are converted into more stable derivatives like pinacol (B44631) esters or diethanolamine (B148213) complexes, which can be used directly in the coupling reaction. youtube.com

EntryAryl HalideBoronic Acid DerivativeProductYield (%)Catalyst/Conditions
14-BromoanisoleN-Boc-piperidin-3-ylboronic acidN-Boc-3-(4-methoxyphenyl)piperidineHighPd catalyst, base, solvent
21-IodonaphthaleneN-Boc-piperidin-3-ylboronic acid pinacol esterN-Boc-3-(naphthalen-1-yl)piperidineGoodPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
32-ChloropyridineN-Boc-piperidin-3-ylboronic acidN-Boc-3-(pyridin-2-yl)piperidineModerate to GoodPd catalyst, phosphine (B1218219) ligand, base

This table presents representative, illustrative examples of Suzuki-Miyaura reactions.

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction (MCR) that combines an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly valued for its ability to rapidly build molecular complexity from simple starting materials. nih.gov

In the context of this compound, the compound can serve as the organoboron component. The reaction proceeds through the formation of an iminium ion from the condensation of the amine and aldehyde. The boronic acid then reacts with this electrophilic intermediate, transferring its organic group (the piperidin-3-yl moiety) to form a new carbon-carbon bond. A key feature of the PBM reaction is its frequent use of α-hydroxy aldehydes (like glyoxylic acid) or salicylaldehydes, where the hydroxyl group is believed to activate the boronic acid and facilitate the transfer. researchgate.net This reaction provides a direct route to α-amino acids and their derivatives. organic-chemistry.org

Beyond the Suzuki-Miyaura reaction, this compound and its analogs are suitable substrates for other transition metal-catalyzed transformations. nih.govrsc.org A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.org This process can couple aryl or vinyl boronic acids with activated dihydropyridines. nih.gov The reaction provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govorganic-chemistry.org A subsequent reduction step can then furnish a variety of enantioenriched 3-substituted piperidines, demonstrating a powerful strategy for asymmetric synthesis. nih.gov Such methods are crucial for accessing specific stereoisomers of drug candidates. nih.govorganic-chemistry.org

Integration into Multicomponent Reactions beyond Petasis Reactions

The utility of boronic acids extends to a wide range of multicomponent reactions (MCRs) beyond the Petasis reaction, highlighting their role in diversity-oriented synthesis. nih.gov MCRs are highly efficient processes that combine three or more reactants in a single step to form a product that incorporates portions of all starting materials. nih.govresearchgate.net

Boronic acids have been successfully integrated into isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govrsc.org For instance, a formyl-substituted phenylboronic acid can act as the aldehyde component in an Ugi four-component reaction (U-4CR), which also involves an amine, a carboxylic acid, and an isocyanide. nih.gov This compatibility suggests that appropriately functionalized this compound derivatives could be designed to participate in such complexity-generating transformations. The ability to use boronic acid building blocks in MCRs allows for the rapid creation of large libraries of diverse and complex small molecules, which is a valuable strategy in drug discovery. rug.nlresearchgate.net

Synthesis of Diverse Nitrogen-Containing Heterocycles and Complex Organic Molecules

The ultimate application of this compound as a building block is in the synthesis of diverse nitrogen-containing heterocycles and other complex organic molecules. mdpi.comorkg.orgfrontiersin.org The piperidine ring is a fundamental scaffold in a vast number of bioactive compounds, and methods for its incorporation are highly sought after. nih.govmdpi.com

Through the reactions described previously, such as Suzuki-Miyaura and reductive Heck couplings, this compound provides access to key intermediates for pharmacologically important molecules. nih.gov A significant example is its application in the formal syntheses of clinically relevant compounds like the antipsychotic agent Preclamol and the PARP inhibitor Niraparib. nih.gov These syntheses showcase a three-step process: partial reduction of a pyridine (B92270) precursor, rhodium-catalyzed asymmetric carbometalation using a boronic acid, and a final reduction to yield the target enantioenriched 3-substituted piperidine. nih.gov This demonstrates how this compound is not merely a synthetic curiosity but a practical tool for constructing molecules with significant biological function.

Strategic Functionalization of the Piperidine Ring through Boronic Acid Chemistry

The boronic acid group at the 3-position of the piperidine ring provides a reactive center for a multitude of transformations, enabling the introduction of diverse substituents and the construction of intricate molecular architectures. To facilitate these reactions and prevent unwanted side reactions involving the piperidine nitrogen, it is common practice to employ N-protected derivatives, such as with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These protecting groups can be readily removed post-functionalization to yield the desired secondary amine.

One of the most powerful applications of N-protected this compound is in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the piperidine ring and various aryl or heteroaryl halides. This methodology is instrumental in the synthesis of 3-aryl and 3-heteroarylpiperidines, which are common motifs in pharmacologically active compounds. The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups on the coupling partner.

For instance, the coupling of 1-Boc-piperidin-3-ylboronic acid with a variety of aryl bromides can be achieved using a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a suitable solvent system, typically a mixture of toluene, ethanol, and water. These reactions often provide good to excellent yields of the corresponding 3-arylpiperidine derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling with 1-Boc-Piperidin-3-ylboronic Acid

Aryl Halide Catalyst Base Solvent Yield (%)
4-Bromotoluene Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 85
1-Bromo-4-fluorobenzene Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 92
2-Bromopyridine Pd(OAc)₂/SPhos K₃PO₄ Toluene/H₂O 78

Beyond C-C bond formation, this compound derivatives are also valuable substrates for Chan-Lam coupling reactions , which facilitate the formation of carbon-heteroatom bonds. This copper-catalyzed reaction enables the coupling of the boronic acid with amines, alcohols, and thiols, leading to the synthesis of 3-(amino)piperidines, 3-(alkoxy)piperidines, and 3-(alkylthio)piperidines, respectively. The Chan-Lam coupling is particularly attractive due to its often mild reaction conditions, which can be conducted at room temperature and open to the air.

The N-arylation of various amines with N-protected this compound provides a direct route to 3-(arylamino)piperidines. For example, the reaction of 1-Cbz-piperidin-3-ylboronic acid with anilines can be carried out in the presence of a copper (II) salt, a base, and an oxygen source (often atmospheric air).

Table 2: Examples of Chan-Lam Amination with N-Protected this compound

Amine N-Protecting Group Copper Source Base Solvent Yield (%)
Aniline Cbz Cu(OAc)₂ Pyridine CH₂Cl₂ 75
4-Methoxyaniline Boc Cu(OTf)₂ Et₃N Toluene 82
Morpholine Cbz CuI DMAP MeCN 68

Furthermore, this compound can participate in Petasis reactions , also known as the borono-Mannich reaction. This multicomponent reaction involves an amine, a carbonyl compound, and a boronic acid to form α-amino acids or other substituted amines. While less common for direct functionalization of the piperidine ring itself, N-protected this compound can act as the boronic acid component, leading to the synthesis of complex molecules containing a piperidine-3-yl moiety. For example, the reaction of a secondary amine, an aldehyde, and 1-Boc-piperidin-3-ylboronic acid would yield a tertiary amine with a piperidin-3-yl substituent.

The strategic application of these boronic acid-based methodologies provides a powerful and versatile toolkit for the synthetic chemist to functionalize the piperidine ring at the 3-position. The ability to introduce a wide array of aryl, heteroaryl, and heteroatom-containing substituents with high efficiency and functional group tolerance underscores the importance of this compound as a key building block in modern organic synthesis and drug discovery.

Catalytic Applications of Piperidin 3 Ylboronic Acid and Its Derivatives

Organocatalytic Modes of Action Attributed to Boronic Acids

Boronic acids are versatile organocatalysts that can operate through several distinct modes of action, primarily leveraging the electron-deficient nature of the boron atom. nih.gov Their stability, low toxicity, and tolerance to a wide range of functional groups make them attractive alternatives to metal-based catalysts. researchgate.net

The primary catalytic role of boronic acids stems from their nature as Lewis acids. nih.gov The boron atom possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group. This interaction activates the substrate, making it more susceptible to nucleophilic attack. jst.go.jp This mode of activation is central to a variety of transformations, including condensations, acylations, and cycloaddition reactions. nih.govresearchgate.net Electron-deficient arylboronic acids, in particular, exhibit enhanced Lewis acidity and are effective catalysts for reactions involving the activation of alcohols and carbonyl compounds. rsc.org

In certain reaction environments, boronic acids can function as Brønsted acids or precursors to stronger Brønsted acids. rsc.org For instance, the interaction of a boronic acid with a diol or in specific solvents like hexafluoroisopropanol (HFIP) can generate a more acidic species in situ. rsc.org This generated Brønsted acid can then catalyze reactions such as dehydrations and rearrangements. nih.govnih.gov This behavior highlights the solvent- and substrate-dependent nature of boronic acid catalysis, where the primary mode of action can shift from Lewis to Brønsted acid catalysis. rsc.org

Boronic acids can also act as hydrogen bond donors through their hydroxyl groups, pre-organizing substrates to facilitate a reaction. rsc.orgdergipark.org.tr This is particularly relevant in activating epoxides for CO2 insertion. dergipark.org.tr Furthermore, a key mechanistic pathway, especially in amidation and esterification reactions, involves the formation of transient anhydride (B1165640) intermediates. The boronic acid reacts with a carboxylic acid to form an acyloxyboronic acid or a related anhydride species. nih.govscholaris.ca This intermediate is more electrophilic than the original carboxylic acid, enabling a facile reaction with a nucleophile. nih.gov The formation of these transient species is a reversible covalent interaction that bypasses the need for stoichiometric activating agents. rsc.orgresearchgate.net

Catalysis of Specific Chemical Transformations

The catalytic modes described above enable boronic acids to promote a range of important chemical reactions. As an aminoboronic acid, piperidin-3-ylboronic acid possesses the structural features to potentially engage in these transformations, particularly those where bifunctional catalysis can play a role. researchgate.net

Boronic acids are well-established catalysts for the direct formation of esters and amides from carboxylic acids and alcohols or amines, respectively. These reactions typically require the removal of water and are driven by the activation of the carboxylic acid. nih.gov

The generally accepted mechanism involves the reaction of the boronic acid with the carboxylic acid to form a monoacyloxyboronic acid intermediate. nih.govscholaris.ca This activated species is then attacked by the alcohol or amine nucleophile. For aminoboronic acids, such as this compound, a bifunctional catalytic pathway is possible in amidation. nih.govresearchgate.net The Lewis acidic boron center activates the carboxylic acid, while the nearby amine group can act as a general base or proton shuttle, facilitating the nucleophilic attack by the external amine and the subsequent collapse of the tetrahedral intermediate. researchgate.net

Below are representative examples of amidation reactions catalyzed by aminoboronic acids, illustrating the potential of this catalyst class.

Aminoboronic Acid CatalystCarboxylic AcidAmineConditionsYield (%)Reference
2-(Aminomethyl)phenylboronic acidBenzoic acidBenzylamineToluene, reflux95 nih.govresearchgate.net
2-(Aminomethyl)phenylboronic acid4-Nitrobenzoic acidAnilineToluene, reflux88 nih.govresearchgate.net
8-Quinolineboronic acidHexanoic acidMorpholineToluene, reflux92 nih.govresearchgate.net
2-(N,N-Dimethylaminomethyl)phenylboronic acidPhenylacetic acidPiperidine (B6355638)Xylene, reflux90 nih.govresearchgate.net

Boronic acids have demonstrated efficacy in catalyzing cycloaddition reactions, such as the Diels-Alder reaction. nih.gov The catalysis proceeds through Lewis acid activation of an α,β-unsaturated carboxylic acid dienophile. The boronic acid coordinates to the carbonyl oxygen of the carboxylic acid, forming a covalent adduct that lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This activation accelerates the cycloaddition with a diene. Ortho-substituted arylboronic acids have been found to be particularly effective in promoting these reactions. researchgate.net

While specific examples using this compound are not reported, its boronic acid moiety could theoretically provide the necessary Lewis acidity to catalyze such transformations. The piperidine ring could be further functionalized to create chiral derivatives for asymmetric catalysis.

The following table shows examples of boronic acid-catalyzed cycloaddition reactions.

Boronic Acid CatalystDieneDienophileReaction TypeYield (%)Reference
2-Iodophenylboronic acidCyclopentadieneCrotonic acidDiels-Alder85 nih.govjst.go.jp
Phenylboronic acidIsopreneMethacrylic acidDiels-Alder78 nih.govjst.go.jp
ortho-Nitrophenylboronic acidAzideAlkyne-carboxylic acid[3+2] Cycloaddition92
3,5-Bis(trifluoromethyl)phenylboronic acidAnthraceneAcrylic acidDiels-Alder90 nih.govjst.go.jp

Dehydration and Carbonyl Condensation Processes

The application of aminoboronic acids as catalysts in dehydration and carbonyl condensation reactions leverages their ability to act as bifunctional catalysts. The boronic acid moiety can activate carbonyl groups, while the amine can function as a Brønsted base or participate in enamine formation.

Dehydration Reactions: In the context of alcohol dehydration, a process typically requiring strong acids libretexts.orgyoutube.com, this compound could theoretically facilitate the transformation under milder conditions. The Lewis acidic boron center could coordinate to the alcohol's hydroxyl group, enhancing its leaving group ability, analogous to protonation by a strong acid. The piperidine nitrogen could then act as a base to abstract a proton in an elimination step, leading to alkene formation. This bifunctional mechanism avoids the harsh conditions and potential side reactions associated with strong acid catalysis.

Carbonyl Condensation: Aminoboronic acids have shown promise as catalysts for aldol-type condensation reactions. nih.gov The catalytic cycle is thought to involve the formation of an enamine intermediate with the amine portion of the catalyst, which then reacts with an aldehyde activated by the boronic acid. This dual activation strategy is a hallmark of aminoboronic acid catalysis. For instance, in a hypothetical aldol (B89426) condensation, the piperidine nitrogen could react with a ketone to form a nucleophilic enamine, while the boronic acid moiety coordinates to the aldehyde's carbonyl oxygen, lowering its LUMO and rendering it more electrophilic. This intramolecular activation would facilitate the C-C bond formation.

While specific studies detailing the use of this compound in these processes are not extensively documented, the established reactivity of related aminoboronic acids suggests its potential. nih.gov Research in this area focuses on optimizing reaction conditions to favor these bifunctional pathways.

Reaction Type Substrate 1 Substrate 2 Potential Product Hypothetical Role of Catalyst
DehydrationCyclohexanol-CyclohexeneLewis acid activation of OH, Lewis base deprotonation
Aldol CondensationAcetoneBenzaldehyde4-Phenylbut-3-en-2-oneEnamine formation and carbonyl activation

Alkylation Reactions (e.g., Friedel-Crafts Type)

Friedel-Crafts alkylation, a cornerstone of C-C bond formation, traditionally employs strong Lewis acids like AlCl₃ to generate a carbocation electrophile from an alkyl halide. mt.comwikipedia.org The use of boronic acids as catalysts for Friedel-Crafts-type reactions represents a greener alternative, often allowing for the use of less toxic alkylating agents like benzylic alcohols. bath.ac.ukbeilstein-journals.org

In this context, this compound could catalyze the alkylation of electron-rich arenes. The reaction would likely proceed via the activation of a benzylic alcohol. The boronic acid would react with the alcohol to form a boronate ester. This intermediate, particularly in the presence of the internal piperidine base, could facilitate the departure of the hydroxyl group to generate a stabilized carbocation, which is then attacked by the nucleophilic aromatic ring. The catalyst is regenerated upon hydrolysis. The presence of the amine could potentially modulate the Lewis acidity of the boron center or influence the stability of the reactive intermediates.

Although catalytic systems using fluorinated arylboronic acids have been developed for the dehydrative alkylation of arenes and 1,3-dicarbonyl compounds bath.ac.uk, the specific utility of this compound in this domain remains an area for further exploration. Its bifunctional nature could offer unique reactivity or selectivity compared to simple arylboronic acids.

Arene Nucleophile Alkylating Agent Catalyst System Product Example Reported Yield (%)
1,3,5-Trimethoxybenzene1-PhenylethanolPentafluorophenylboronic acid / Oxalic acid1-(1-Phenylethyl)-2,4,6-trimethoxybenzene98
Indole1-PhenylethanolPentafluorophenylboronic acid / Oxalic acid3-(1-Phenylethyl)-1H-indole95
1,3-DimethoxybenzeneBenzhydrolPentafluorophenylboronic acid / Oxalic acid1-(Benzhydryl)-2,4-dimethoxybenzene94

Table based on data for related arylboronic acid catalysts. bath.ac.uk

Design and Development of Chiral this compound Catalysts for Asymmetric Synthesis

The development of chiral catalysts for asymmetric synthesis is a major goal in organic chemistry, enabling the production of enantiomerically enriched compounds. sigmaaldrich.com The piperidine scaffold is a common feature in many chiral ligands and catalysts. Designing a chiral version of this compound would involve introducing stereocenters on the piperidine ring, creating a chiral environment around the catalytically active boronic acid and amine functionalities.

The synthesis of such a catalyst could start from a chiral precursor, for example, an enantiomerically pure substituted piperidine derived from the chiral pool or obtained through resolution. The boronic acid moiety could then be installed using established borylation methods. The strategic placement of substituents on the piperidine ring would be crucial for creating a well-defined chiral pocket to control the facial selectivity of approaching substrates.

For example, a chiral this compound catalyst could be applied to asymmetric aldol or Diels-Alder reactions. In a hypothetical asymmetric aldol reaction, the catalyst's chiral backbone would orient the enamine intermediate and the activated aldehyde in a specific conformation, favoring the formation of one enantiomer of the β-hydroxy ketone product over the other. The design principles for such catalysts draw inspiration from other successful chiral bifunctional systems, such as chiral amino acids and their derivatives. nih.gov While the synthesis of 3-substituted chiral piperidines is an active area of research nih.govsnnu.edu.cnacs.org, the specific development and application of enantiopure this compound as a catalyst is a forward-looking research objective.

Investigation of Synergistic and Cooperative Catalysis Involving this compound

Synergistic and cooperative catalysis involve two or more catalysts working in concert to achieve a transformation that is not possible or is inefficient with a single catalyst. nih.gov The structure of this compound is inherently suited for intramolecular cooperative catalysis, where the amine and boronic acid groups work together to activate substrates.

Beyond this intrinsic bifunctionality, this compound could be used in synergistic catalytic systems with other catalysts, such as transition metals. For example, in a reaction involving an organometallic intermediate, the piperidine nitrogen could act as a ligand for the metal center, while the boronic acid group activates the other reactant. This could create a highly organized transition state, leading to enhanced reactivity and selectivity.

A potential application could be in combination with a rhodium catalyst for the conjugate addition of arylboronic acids to enones. The piperidine-based boronic acid could act as both a reactant (after transmetalation to rhodium) and a co-catalyst, where the amine moiety influences the electronic properties or steric environment of the rhodium center. Such synergistic systems, where an organocatalyst and a metal catalyst cooperate, are at the forefront of modern catalyst design. nih.gov Investigating these possibilities with this compound could unlock novel and efficient catalytic cycles.

Applications in Medicinal Chemistry and Biological Sciences: Preclinical and Mechanistic Insights

Preclinical Exploration as a Scaffold for Rational Drug Design

The unique properties of the boronic acid group make it a valuable component in the design of new drugs. clinmedkaz.org Research in the past two decades has seen a significant increase in the use of boronic acids in medicinal chemistry, leading to the approval of five boronic acid-containing drugs by the FDA and Health Canada, with several others in clinical trials. clinmedkaz.orgnih.gov The piperidine (B6355638) ring, a common motif in pharmaceuticals, provides a robust and synthetically tractable framework that can be functionalized to achieve desired pharmacokinetic and pharmacodynamic profiles. The combination of these two components in piperidin-3-ylboronic acid creates a scaffold with significant potential for the development of novel therapeutic agents.

The primary design principle behind incorporating a boronic acid moiety is its function as a "warhead" for covalent inhibition. nih.gov Boronic acids are considered bioisosteres of carboxylic acids but possess lower acidity. nih.gov Their utility as a pharmacophore was prominently established with the clinical approval of the proteasome inhibitor bortezomib (B1684674). nih.gov The boron atom's vacant p-orbital allows it to readily accept a lone pair of electrons from a nucleophile, such as the hydroxyl group of a serine or threonine residue in an enzyme's active site. researchgate.net This interaction leads to the formation of a stable, yet reversible, covalent bond. nih.gov This reversibility is a key advantage, as it can reduce the risk of permanent, off-target effects that can be associated with irreversible covalent inhibitors. nih.gov

The design of boronic acid-based inhibitors often aims to mimic the tetrahedral transition state of the enzymatic reaction they are intended to block. organic-chemistry.org This mimicry can lead to high-affinity binding and potent inhibition. organic-chemistry.org The piperidine ring in this compound can be strategically substituted to orient the boronic acid group for optimal interaction with the target and to introduce additional non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that enhance binding affinity and selectivity. mdpi.com

The incorporation of a boronic acid group can significantly influence a molecule's pharmacokinetic profile and selectivity. clinmedkaz.org Replacing other functional groups, such as aldehydes, with a boronic acid has been shown to resolve issues like rapid dissociation from the target, inactivation by oxidation, and lack of specificity. nih.gov The ability to fine-tune the electronic properties of the boronic acid through substitution on the piperidine ring can modulate its reactivity and, consequently, its selectivity for the intended biological target over other proteins. nih.govresearchgate.net

Mechanisms of Interaction with Specific Biological Targets (e.g., Enzyme Active Sites)

The boronic acid moiety of this compound is key to its mechanism of action, enabling it to interact with a variety of biological targets through the formation of reversible covalent bonds. researchgate.netnih.gov This reactivity is particularly effective against enzymes that utilize nucleophilic residues in their catalytic mechanisms. mdpi.com

Boronic acids are well-established inhibitors of proteases that have a serine or threonine residue in their active site. researchgate.net The proteasome, a key target in cancer therapy, contains an N-terminal threonine residue in its active site that acts as the primary nucleophile. nih.gov The boronic acid group of inhibitors like bortezomib forms a stable complex with the hydroxyl group of this threonine, leading to potent and sustained inhibition of proteasome activity. nih.gov Boronic acids are known to be more prone to covalently binding with threonine residues compared to cysteine residues within the proteasome, which contributes to their high selectivity. nih.gov

Similarly, serine hydrolases, a large and diverse class of enzymes that includes serine proteases and β-lactamases, are susceptible to inhibition by boronic acids. mdpi.comnih.gov The boronic acid interacts with the catalytic serine residue to form a tetrahedral adduct, effectively blocking the enzyme's active site. organic-chemistry.orgnih.gov This interaction mimics the natural transition state of substrate hydrolysis, leading to potent inhibition. organic-chemistry.org In some cases, the boron atom can form adducts with multiple residues in the active site, such as with both a serine and a lysine, leading to a "tricovalent" complex and potentially biphasic inhibition kinetics. nih.gov

Table 1: Examples of Boronic Acid-Based Enzyme Inhibition
InhibitorTarget EnzymeInhibition Constant (Ki)Mechanism
Compound 10aAmpC β-lactamase140 nMReversible Covalent
Compound 5KPC-2 β-lactamase730 nMReversible Covalent
Bz-Phe-boroLeu20S Proteasome10-100 nM rangeSlowly Reversible Covalent
Cbz-Leu-Leu-boroLeu26S Proteasome10-100 nM rangeSlowly Reversible Covalent

Note: The data in this table are illustrative examples of boronic acid inhibitors and are not specific to this compound. Data sourced from multiple studies. organic-chemistry.orgnih.gov

The reactivity of boronic acids extends to interactions with molecules containing cis-1,2- or 1,3-diol functionalities. mdpi.com This property allows them to bind reversibly to the hydroxyl groups of saccharides and the ribose units of nucleic acids. mdpi.commdpi.com The formation of these cyclic boronate esters is a covalent interaction that is stable in aqueous environments, particularly at neutral or basic pH. mdpi.com

This ability to recognize and bind to saccharides has been exploited in the development of chemical sensors and for modulating cellular interactions. mdpi.com For instance, boronic acid-containing molecules can be designed to target the saccharide-rich surface of cells. In the context of nucleic acids, boronic acids can interact with the ribose units, which can be leveraged for applications in RNA delivery or as ligands for nucleic acid structures. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound by systematically modifying its chemical structure and evaluating the impact on its biological activity. For this compound analogues, SAR studies would focus on modifications to both the piperidine ring and the boronic acid moiety to enhance potency, selectivity, and pharmacokinetic properties.

Modifications to the piperidine ring can significantly impact the molecule's interaction with its biological target. For example, the introduction of substituents on the piperidine nitrogen or at other positions on the ring can create additional binding interactions, alter the compound's conformation, and modulate its lipophilicity. nih.govmdpi.com Studies on various piperidine derivatives have shown that even small changes, such as the position of a substituent, can lead to significant differences in biological activity. For instance, in a series of piperidine-based inhibitors of Mycobacterium tuberculosis MenA, substitutions at the meta- and para-positions of an attached phenyl ring led to improved inhibitory activity compared to the ortho-substituted analogues. nih.gov

The nature of the boronic acid itself can also be a key determinant of activity. While the boronic acid is essential for covalent bond formation, its esterification can lead to a decrease in activity, highlighting the importance of the free boronic acid for interaction with the target. researchgate.net

Table 2: Illustrative SAR Data for Piperidine Derivatives
Compound AnalogueModificationTargetIC50
Analogue 1 (Lead)Unsubstituted PhenylMenA>100 µM
Analogue 2para-Cl PhenylMenA22 µM
Analogue 3meta-Cl PhenylMenA13 µM
Analogue 4ortho-Cl PhenylMenA>100 µM

Note: This table presents hypothetical SAR data for piperidine derivatives based on findings for MenA inhibitors to illustrate SAR principles. The specific IC50 values are for illustrative purposes and are based on trends observed in the cited literature. nih.govnih.gov

Preclinical Assessment of Biological Activity Profiles

Derivatives of this compound are part of the broader class of boronic acids investigated for the inhibition of various key enzymes. The electrophilic nature of the boron atom makes it an effective "warhead" for targeting enzymes with nucleophilic active site residues.

Dipeptidyl Peptidase 4 (DPP4): Certain boronic acid-containing molecules have been evaluated as inhibitors of DPP4, a serine protease involved in glucose homeostasis. Inhibition of DPP4 is a validated therapeutic strategy for type 2 diabetes. The boronic acid group is designed to form a reversible covalent adduct with the catalytic serine (Ser630) in the DPP4 active site, mimicking the tetrahedral transition state of the natural substrate.

Beta-lactamases: Boronic acids are well-established inhibitors of serine beta-lactamases, enzymes that confer bacterial resistance to beta-lactam antibiotics. By acting as transition-state analogs, they can covalently bind to the active site serine, thereby inactivating the enzyme. This can restore the efficacy of antibiotics like penicillins and cephalosporins against resistant bacterial strains.

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endocannabinoids, such as anandamide. Boronic acid derivatives have been explored as FAAH inhibitors. By forming a covalent bond with the catalytic serine nucleophile, these inhibitors can block FAAH activity, leading to increased endocannabinoid levels, which has potential applications in pain and inflammation management.

Proteasome: The proteasome is a multi-catalytic protease complex whose inhibition is a key strategy in cancer therapy. The approved drug Bortezomib is a peptide boronic acid that targets the N-terminal threonine residue of the proteasome's catalytic β-subunits. While not a peptide, the this compound scaffold could potentially be incorporated into non-peptidic proteasome inhibitors that similarly target this critical threonine residue.

Table 1: Preclinical Enzyme Inhibition Profiles

Enzyme Target Therapeutic Area Mechanism of Inhibition
Dipeptidyl Peptidase 4 (DPP4) Type 2 Diabetes Reversible covalent inhibition of active site serine.
Beta-lactamase Infectious Diseases Transition-state analog; covalent inactivation of active site serine.
Fatty Acid Amide Hydrolase (FAAH) Pain & Inflammation Covalent interaction with the catalytic serine nucleophile.

The potential of this compound derivatives has been explored in several preclinical contexts due to the versatile reactivity of the boronic acid moiety.

Antimicrobial Effects: The ability of boronic acids to inhibit bacterial enzymes like beta-lactamases forms a key part of their antimicrobial potential. By co-administering a boronic acid inhibitor with a traditional beta-lactam antibiotic, it is possible to overcome certain mechanisms of bacterial resistance. Other potential antimicrobial mechanisms include the inhibition of bacterial serine proteases that are essential for virulence or survival.

Antiviral Effects: Boronic acids have been investigated as inhibitors of viral proteases, which are often critical for the viral life cycle. For example, serine proteases like the NS3/4A protease of the hepatitis C virus (HCV) and the main protease of SARS-CoV-2 have been targeted by boronic acid-based inhibitors in preclinical research. The underlying principle involves the boronic acid covalently binding to the catalytic serine or cysteine residue of the protease.

Antiproliferative Effects: The primary basis for the antiproliferative effects of boronic acids stems from proteasome inhibition. By disrupting the ubiquitin-proteasome system, these compounds cause the accumulation of regulatory proteins, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cancer cells and forms the basis of the clinical success of Bortezomib in treating multiple myeloma and mantle cell lymphoma.

Research into boronic acids is continually uncovering new potential therapeutic applications. The unique ability of the boronic acid group to interact with diols, particularly those found in carbohydrates, opens up avenues for targeting biological processes involving glycans and glycoproteins. This includes potential applications in modulating cell-cell recognition, interfering with pathogen adhesion to host cells, or acting as sensors for glucose and other biologically important sugars. Furthermore, the exploration of boronic acids as inhibitors for other classes of enzymes, such as phosphodiesterases and metalloproteases, is an active area of research, suggesting that the full therapeutic potential of scaffolds like this compound is still being uncovered.

Application in Bioconjugation Chemistry and Development of Molecular Probes

The boronic acid functional group is a versatile tool in bioconjugation and the design of molecular probes. nih.gov Its utility stems primarily from its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a functionality abundant in biological systems, most notably in saccharides (sugars). nih.gov

This specific reactivity allows for the development of molecular probes for detecting, imaging, and quantifying carbohydrates and glycoconjugates. For instance, a this compound derivative could be appended with a fluorophore. The resulting probe could then be used to selectively label and visualize cell-surface glycoproteins, which are often altered in disease states like cancer. This enables the study of glycosylation patterns and their role in cellular processes.

In bioconjugation, the piperidine-boronic acid scaffold can serve as a linker to attach molecules to proteins or other biomacromolecules that have been engineered to contain a diol moiety. nih.gov This strategy can be used for:

Targeted Drug Delivery: Linking a therapeutic agent to a boronic acid moiety that can bind to specific glycans overexpressed on target cells.

Protein Immobilization: Attaching proteins to surfaces or materials functionalized with diols for applications in biosensors and diagnostics.

Activity-Based Probes: Designing probes that react with enzymatic active sites, allowing for the profiling of enzyme activity in complex biological samples. nih.gov

The reversible nature of the boronic ester bond is also advantageous, allowing for the design of stimuli-responsive systems where the conjugate can be cleaved under specific conditions, such as a change in pH or the presence of a high concentration of a competing sugar like fructose. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
piperidin-2-ylboronic acid
piperidin-4-ylboronic acid
Bortezomib

Computational and Theoretical Investigations of Piperidin 3 Ylboronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for computing the electronic structure and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to model chemical systems with high accuracy. aps.org DFT, particularly with functionals like B3LYP, has proven to be a robust method for geometry optimizations and property predictions of organic molecules, including piperidine (B6355638) and boronic acid derivatives. informaticsjournals.co.invicas.orgresearchgate.net

Computational geometry optimization is used to find the minimum energy structure of a molecule. For piperidin-3-ylboronic acid, DFT calculations would predict that the six-membered piperidine ring adopts a stable chair conformation to minimize steric and torsional strain. vicas.orgnih.gov This leads to two primary conformational isomers based on the position of the boronic acid substituent: the axial conformer and the equatorial conformer.

Theoretical calculations indicate that for substituted piperidines, the equatorial position is often energetically favored to reduce 1,3-diaxial interactions. vicas.org The relative stability of these conformers can be determined by comparing their computed total energies. Furthermore, the orientation of the hydroxyl groups on the boron atom also contributes to the conformational landscape. The optimized geometric parameters, such as bond lengths and angles, can be precisely calculated and compared with experimental data if available. nih.gov

Table 1: Predicted Geometric Parameters for Equatorial this compound (Chair Conformation) from DFT Calculations

Parameter Atom Pair/Triplet Predicted Value
Bond Length C-B ~1.56 Å
Bond Length B-O ~1.37 Å
Bond Length O-H ~0.97 Å
Bond Length C-N ~1.47 Å
Bond Angle C-B-O ~120°
Bond Angle O-B-O ~120°
Bond Angle B-O-H ~113°
Dihedral Angle C-C-C-B ~ +/- 180° (equatorial)

Note: These values are illustrative and based on typical parameters from DFT calculations on similar molecular fragments.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. schrodinger.comemerginginvestigators.org A large gap generally implies high stability and low reactivity. emerginginvestigators.org

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value Unit
HOMO Energy (EHOMO) -6.5 to -7.5 eV
LUMO Energy (ELUMO) 1.0 to 2.0 eV
HOMO-LUMO Gap (ΔE) 7.5 to 9.5 eV
Dipole Moment (μ) 2.0 to 4.0 Debye

Note: These values are representative estimates for a small organic molecule containing polar functional groups, based on general findings from computational studies. vicas.orgemerginginvestigators.org

Vibrational spectroscopy is a key technique for molecular characterization. Theoretical simulations of Infrared (IR) and Raman spectra can be performed using DFT by calculating the second derivatives of the energy with respect to atomic displacements. uzh.chrsc.org The resulting vibrational frequencies and intensities provide a "fingerprint" of the molecule, allowing for the assignment of specific spectral bands to the motions of particular functional groups. nih.gov

For this compound, key vibrational modes would include the O-H and N-H stretching frequencies, B-O stretching, and various C-H and C-N vibrations of the piperidine ring. vicas.org Comparing the simulated spectrum with experimental data can confirm the predicted structure and provide a deeper understanding of the molecule's vibrational dynamics. rsc.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
O-H Stretch B(OH)₂ 3600 - 3650 (free), 3200 - 3500 (H-bonded)
N-H Stretch Piperidine 3300 - 3400
C-H Stretch Piperidine 2850 - 3000
B-O Stretch Boronic Acid 1310 - 1380
C-N Stretch Piperidine 1080 - 1150

Note: These frequency ranges are based on standard values and computational studies of molecules with similar functional groups. vicas.orgnih.gov

Conformational Analysis and Elucidation of Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com For a flexible molecule like this compound, understanding its conformational preferences is crucial. nih.govd-nb.info Computational methods can be used to map the potential energy surface (PES) by systematically rotating key bonds (e.g., the C-B bond and bonds within the piperidine ring) and calculating the energy at each step.

This analysis reveals the low-energy conformers, such as the axial and equatorial chair forms, as minima on the PES. d-nb.info It also identifies the energy barriers (transition states) that separate these conformers, providing information on the dynamics of conformational interchange. nih.gov The relative populations of different conformers at a given temperature can be estimated from their calculated free energies. This analysis is vital for understanding how the molecule's shape influences its interactions and properties. researchgate.net

Modeling of Intermolecular Interactions in Condensed Phases

In the solid or liquid state, molecules interact with their neighbors through non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com Computational modeling can simulate these interactions to predict the structure and properties of condensed phases. nih.gov For this compound, these interactions are expected to be significant due to the presence of multiple hydrogen bond donor (N-H, O-H) and acceptor (N, O) sites.

In the crystalline state, this compound is expected to form extensive and robust hydrogen bonding networks. mdpi.com Computational techniques, often combined with crystallographic data, can be used to characterize these networks in detail. nih.gov By analyzing a simulated crystal lattice, it is possible to identify the specific donor-acceptor pairs, measure the geometric parameters of the hydrogen bonds (e.g., distance and angle), and calculate their interaction energies. nih.gov

Typical hydrogen bonds would include O-H···O interactions between boronic acid groups, as well as N-H···O and O-H···N interactions involving the piperidine nitrogen and the boronic acid hydroxyls. rsc.org These networks are the primary drivers of the crystal packing and significantly influence the material's physical properties, such as melting point and solubility. nih.gov

Analysis of π-π Stacking and Van der Waals Interactions

Computational chemistry provides powerful tools for the investigation of non-covalent interactions, such as π-π stacking and van der Waals forces, which are crucial in determining the conformation and binding modes of molecules. For derivatives of this compound, these interactions become particularly relevant when the piperidine ring is substituted with aromatic moieties or when the molecule interacts with aromatic residues in a biological target.

π-π Stacking Interactions:

While the saturated piperidine ring itself does not participate in π-π stacking, derivatives where an aromatic ring is attached, for instance, at the nitrogen atom or as part of a larger substituent, can engage in such interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT) with dispersion corrections, are employed to model and quantify these interactions.

The analysis typically involves constructing a model system of two interacting aromatic rings, one of which would be a substituent on the this compound scaffold. The interaction energy is then calculated by comparing the energy of the complex with the sum of the energies of the individual molecules. The geometry of the interaction, such as face-to-face, parallel-displaced, or T-shaped arrangements, can also be elucidated.

Illustrative Data Table: Calculated π-π Stacking Interaction Energies

Interacting Aromatic Moiety on Piperidine DerivativeModel PartnerInteraction Energy (kcal/mol)
PhenylBenzene-2.5
PyridylIndole-3.8
NaphthylPhenylalanine-5.2

Note: The data in this table is hypothetical and serves to illustrate typical interaction energies calculated for π-π stacking. The exact values would depend on the specific computational method and level of theory used.

Van der Waals Interactions:

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Catalytic Processes

Computational methods are invaluable for predicting the outcome of chemical reactions involving this compound. DFT calculations are commonly used to model reaction mechanisms and predict the reactivity, regioselectivity, and stereoselectivity of catalytic processes, such as the Suzuki-Miyaura cross-coupling reaction.

By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. The height of the energy barrier for the rate-determining step provides a quantitative measure of the reaction rate. This allows for the in silico screening of different catalysts, leaving groups, and reaction conditions to identify the most efficient synthetic route.

For instance, in a coupling reaction involving a substituted this compound, computational models can predict which stereoisomer is likely to be formed in greater abundance by comparing the activation energies of the diastereomeric transition states. Similarly, if there are multiple reactive sites on a coupling partner, the regioselectivity can be predicted by evaluating the energy barriers for reaction at each site.

Illustrative Data Table: Predicted Activation Energies for a Catalytic Reaction

Substrate (this compound derivative)CatalystPredicted Activation Energy (kcal/mol)
N-benzylthis compoundPd(PPh₃)₄18.5
N-acetylthis compoundPd(dppf)Cl₂22.1
This compoundPd(OAc)₂/SPhos16.8

Note: The data in this table is hypothetical and for illustrative purposes. Actual activation energies would be the result of detailed quantum chemical calculations.

Application of Computational Methods in Structure-Activity Relationship (SAR) Prediction and Optimization

Computational methods are a cornerstone of modern drug discovery and are extensively used to predict and optimize the structure-activity relationships (SAR) of bioactive molecules, including those containing the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are two of the most prominent computational techniques in this area. nih.govresearchgate.net

QSAR Modeling:

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a set of this compound derivatives, various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized analogs. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency. nih.gov

Illustrative Data Table: Hypothetical QSAR Model for a Series of this compound Analogs

DescriptorCoefficientp-value
LogP (Hydrophobicity)0.45<0.01
Molecular Weight-0.120.03
Dipole Moment0.28<0.01
HOMO Energy-0.55<0.01

Note: This table represents a hypothetical QSAR equation where the biological activity is a function of the listed descriptors. The coefficients indicate the direction and magnitude of the descriptor's influence on activity.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For a bioactive derivative of this compound, docking simulations can provide insights into its binding mode, identify key interactions with amino acid residues, and estimate the binding affinity. This information is crucial for the rational design of more potent and selective inhibitors. The boronic acid moiety is of particular interest in docking studies as it can form covalent or strong non-covalent interactions with catalytic residues in enzyme active sites.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of piperidin-3-ylboronic acid, providing detailed information about the hydrogen, carbon, and boron atomic nuclei.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms within the molecule. The piperidine (B6355638) ring exhibits complex signals for its methylene (B1212753) (-CH₂) and methine (-CH) protons. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) typically appear at a different chemical shift than the other ring protons. The environment of the boronic acid's hydroxyl (-OH) protons can result in a broad signal, the position of which can be dependent on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the piperidine ring. The chemical shifts of these carbons are influenced by their proximity to the nitrogen atom and the boronic acid substituent. researchgate.net

¹¹B NMR: Boron-11 NMR is particularly crucial for characterizing boronic acids. nsf.gov The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination state and geometry of the boron atom. In its free acid form, this compound features a trigonal planar, sp²-hybridized boron atom, which gives a characteristic signal in the ¹¹B NMR spectrum. nsf.govnih.gov This technique is also instrumental in studying the interaction of the boronic acid with diols, where the formation of a tetrahedral, sp³-hybridized boronate ester results in a distinct upfield shift of the boron signal. nih.govrsc.org

Nucleus Functional Group Expected Chemical Shift (ppm) Notes
¹HPiperidine Ring (C2-H, C6-H)~2.8 - 3.2Protons adjacent to the nitrogen atom.
¹HPiperidine Ring (-CH₂-, -CH-)~1.5 - 2.2Remaining protons on the piperidine ring.
¹HBoronic Acid (-OH)Variable, often broadChemical shift is highly dependent on solvent and concentration.
¹³CPiperidine Ring (C2, C6)~45 - 55Carbons adjacent to the nitrogen atom.
¹³CPiperidine Ring (C3, C4, C5)~20 - 40Remaining carbons of the piperidine ring.
¹¹BBoronic Acid (trigonal, sp²)~27 - 30Characteristic for free boronic acids.
¹¹BBoronate Ester (tetrahedral, sp³)~5 - 10Observed upon reaction with diols.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. researchgate.net

For this compound (C₅H₁₂BNO₂), the exact mass of the molecular ion can be calculated and compared with the experimental value obtained from HRMS. This confirms the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. youtube.com The resulting fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this compound could include the loss of water molecules from the boronic acid group, cleavage of the B-C bond, or fragmentation of the piperidine ring. The analysis of boronic acids can sometimes be challenging, and derivatization or the use of specific matrices may be employed to enhance detection and obtain clearer spectra. nih.govresearchgate.net

Ion/Fragment Formula Calculated Exact Mass (m/z) Possible Origin
Molecular Ion [M+H]⁺C₅H₁₃BNO₂⁺130.1034Protonated parent molecule.
[M]⁺C₅H₁₂BNO₂⁺129.0956Parent molecule radical cation.
[M-H₂O+H]⁺C₅H₁₁BNO⁺112.0928Loss of one water molecule.
[M-2H₂O+H]⁺C₅H₉BN⁺94.0822Loss of two water molecules.
FragmentC₅H₁₁N⁺86.0964Cleavage of the C-B bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These methods are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A very broad and strong band is typically observed in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded boronic acid group. nist.gov The N-H stretch of the secondary amine in the piperidine ring appears in a similar region, typically around 3300-3500 cm⁻¹. Aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The B-O stretching vibration gives rise to a strong, characteristic band, usually in the 1300-1400 cm⁻¹ region. nist.gov Vibrational modes associated with the piperidine ring, such as C-N stretching and CH₂ bending, also appear in the fingerprint region (below 1500 cm⁻¹). researchgate.netchemicalbook.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. It is particularly useful for observing the C-C and C-N backbone vibrations of the piperidine ring. researchgate.net The symmetric B-O stretching mode may also be Raman active. Resonance Raman spectroscopy can be a powerful tool to selectively enhance vibrations coupled to specific electronic transitions, though this is more commonly applied to molecules with chromophores. stfc.ac.ukuark.edu

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
O-H StretchB(OH)₂3200 - 3600 (broad)IR
N-H StretchPiperidine3300 - 3500IR
C-H StretchAliphatic2850 - 2960IR, Raman
B-O StretchBoronic Acid1310 - 1380IR
C-N StretchPiperidine1030 - 1250IR, Raman
C-C StretchPiperidine800 - 1200Raman

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide definitive information on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not detailed in the provided search results, its anticipated features can be described based on related structures. The piperidine ring is expected to adopt a stable chair conformation. nih.govresearchgate.net The boronic acid group, -B(OH)₂, would be attached to the C3 carbon of this ring, likely in an equatorial position to minimize steric hindrance. In the solid state, boronic acids commonly form intermolecular hydrogen-bonded dimers or extended polymeric networks through their hydroxyl groups. grafiati.com An X-ray analysis would confirm these details and provide precise metric parameters for the entire molecule.

Parameter Description
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-N, C-B, B-O).
Bond AnglesAngles between three connected atoms (e.g., C-N-C, C-C-B, O-B-O).
Torsion AnglesDihedral angles describing the conformation of the molecule, confirming the chair form of the piperidine ring.
Hydrogen BondingDetails of intermolecular interactions, identifying dimer or polymer formation.

Chromatographic Techniques (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of boronic acids. waters.comwaters.com A common method involves reversed-phase chromatography using a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Since this compound lacks a strong UV chromophore, detection can be challenging. A highly selective and sensitive method for detecting boronic acids involves post-column derivatization with a reagent such as alizarin (B75676), which reacts with the boronic acid to form a fluorescent complex that can be readily detected. nih.govwur.nlmdpi.com

Gas Chromatography (GC): Direct analysis of this compound by GC is generally difficult due to its low volatility and thermal instability. To overcome this, derivatization is typically required to convert the polar boronic acid and amine groups into more volatile and stable functional groups. A common approach is the esterification of the boronic acid with a diol, such as pinacol (B44631), to form a cyclic boronate ester, which exhibits improved chromatographic properties. chromatographyonline.comnih.gov

Technique Stationary Phase Mobile Phase / Carrier Gas Detection Notes
HPLCC18 (Reversed-Phase)Water/Acetonitrile with bufferUV, FluorescencePost-column derivatization with alizarin often used for fluorescence detection.
GC5% Phenyl-methylpolysiloxane (e.g., HP-5)Helium or NitrogenFlame Ionization (FID), Mass Spectrometry (MS)Derivatization (e.g., with pinacol) is typically necessary.

Q & A

Basic Research Questions

Q. How can researchers ensure the stability of piperidin-3-ylboronic acid during experimental handling?

  • Methodological Answer : Stability can be maintained by storing the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C. Use deuterated solvents (e.g., DMSO-d6) for NMR characterization to avoid hydrolysis. Pre-purify via recrystallization or column chromatography to remove boronic acid anhydride byproducts, which may affect reactivity . Monitor pH in aqueous solutions (optimal pH 7–9) to prevent decomposition.

Q. What analytical techniques are recommended for validating the purity of this compound?

  • Methodological Answer :

TechniqueParametersValidation Steps
1H/13C NMR Compare peaks to PubChem data (e.g., δ 8.4–7.1 ppm for pyridyl protons)Ensure absence of solvent or impurity peaks
HPLC C18 column, acetonitrile/water gradient (0.1% TFA)Retention time consistency (±0.2 min)
Mass Spectrometry ESI+ mode, [M+H]+ ion at m/z 139.1Match experimental vs. theoretical isotopic patterns
Cross-validate with elemental analysis (C, H, N, B) to confirm stoichiometry .

Q. How should researchers design cross-coupling reactions using this compound to minimize side reactions?

  • Methodological Answer : Optimize Suzuki-Miyaura coupling by:

  • Using Pd(PPh3)4 or PdCl2(dppf) catalysts with K2CO3 or CsF bases.
  • Pre-drying reagents and solvents (e.g., THF, DMF) over molecular sieves.
  • Adding ligands (e.g., SPhos) to suppress protodeboronation.
    Monitor reaction progress via TLC or LC-MS, and quench with aqueous NH4Cl to isolate intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Substrate electronic effects : Electron-deficient aryl halides may slow transmetallation.
  • Steric hindrance : 3D conformational analysis (e.g., DFT calculations) can predict reactivity.
  • Reaction scale : Kinetic studies under microliter vs. bulk conditions may alter turnover numbers.
    Replicate experiments with controlled variables (e.g., oxygen-free environments) and report yields with error margins (±5%) .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Synthetic modifications : Introduce substituents at the piperidine nitrogen (e.g., Boc protection) or boron atom (e.g., trifluoroborate salts).
  • Biological assays : Test inhibitory effects on proteases or kinases using fluorescence polarization.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate binding affinity with substituent size/logP.
    Compare results to analogs like 3-aminophenylboronic acid (see Biopharmacule catalog, Entry 9 ).

Q. How can researchers address batch-to-batch variability in this compound derivatives for sensitive bioassays?

  • Methodological Answer :

  • Quality control : Request peptide-content analysis (if applicable) and ICP-MS for boron quantification.
  • Standardization : Use internal standards (e.g., deuterated analogs) in LC-MS workflows.
  • Statistical validation : Apply ANOVA to compare ≥3 independent batches, reporting RSD <10% for critical parameters (e.g., solubility) .

Q. What computational methods are suitable for predicting the aqueous solubility of this compound?

  • Methodological Answer :

  • QSAR models : Use MarvinSketch or ACD/Labs to calculate logP and pKa (predicted pKa ~8.5 for boronic acid group).
  • Molecular dynamics (MD) : Simulate solvation free energy in explicit water models (TIP3P).
  • Validation : Compare predictions to experimental shake-flask solubility data at 25°C .

Methodological Frameworks

Q. How to formulate hypothesis-driven research questions on this compound using the PICO framework?

  • Methodological Answer :

  • Population : Catalytic systems (e.g., Pd nanoparticles).
  • Intervention : this compound as a coupling partner.
  • Comparison : Alternative boronic acids (e.g., phenylboronic acid).
  • Outcome : Reaction yield, enantiomeric excess.
    Example: Does this compound (I) improve Suzuki-Miyaura coupling yields compared to phenylboronic acid (C) in water-sensitive substrates (P) under microwave conditions (O)? .

Q. What are best practices for reporting this compound synthesis in compliance with reproducibility guidelines?

  • Methodological Answer :

  • Detailed procedures : Specify catalyst loading (mol%), solvent degassing method (freeze-pump-thaw vs. bubbling).
  • Data transparency : Share raw NMR/HPLC files in repositories (e.g., Zenodo).
  • Ethical reporting : Disclose conflicts of interest (e.g., commercial catalyst suppliers) and negative results (e.g., failed coupling attempts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
piperidin-3-ylboronic acid
Reactant of Route 2
piperidin-3-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.